molecular formula C23H21N3O3S B5595529 3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(2,7-dimethoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5595529
M. Wt: 419.5 g/mol
InChI Key: SBXJTACROCBTPJ-BRJLIKDPSA-N
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Description

The compound belongs to the chemical family of thienopyrimidinones, a class known for their versatile chemical properties and potential for various applications in material science and medicinal chemistry. These compounds, including the one , are synthesized through a series of reactions involving heterocyclic intermediates, showcasing their complex molecular architecture and the potential for diverse chemical modifications.

Synthesis Analysis

The synthesis of related thienopyrimidinones involves condensation reactions of 2,3-dimethyl- and 2,3-tri-, tetra-, and pentamethylene-substituted 7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with aromatic aldehydes in the presence of NaOH (Elmuradov et al., 2011). This step is critical for the introduction of various substituents at specific positions, enabling the synthesis of a wide range of derivatives with diverse physical and chemical properties.

Molecular Structure Analysis

The structural analysis of thienopyrimidinones, including the target compound, relies on spectroscopic methods such as NMR and X-ray crystallography. These techniques provide detailed information on the molecular geometry, conformation, and electronic structure, essential for understanding the compound's reactivity and properties. For instance, crystal structure determination has been undertaken for similar compounds to understand the influence of structural modifications on molecular geometry and conformation (Chen & Liu, 2019).

Chemical Reactions and Properties

Thienopyrimidinones undergo various chemical reactions, including cyclocondensation, acylation, and hydrogenation, which are pivotal for modifying their chemical structure and enhancing their properties. For example, acylation of pyrimidinones using acetic and propionic anhydride has been reported to yield specific derivatives (Tolkunov et al., 2013). These reactions are crucial for developing compounds with targeted properties for applications in drug discovery and material science.

Physical Properties Analysis

The physical properties of thienopyrimidinones, including solubility, melting point, and crystallinity, can be tailored through chemical modifications. The presence of substituents such as methoxy groups significantly influences these properties by altering the compound's polarity and intermolecular interactions. Studies on related compounds have demonstrated how modifications affect their luminescence, aggregation behavior, and mechanochromic properties, providing insights into designing materials with desired physical characteristics (Srivastava et al., 2017).

properties

IUPAC Name

3-[(E)-(2,7-dimethoxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-28-15-9-7-14-8-10-19(29-2)18(17(14)11-15)12-25-26-13-24-22-21(23(26)27)16-5-3-4-6-20(16)30-22/h7-13H,3-6H2,1-2H3/b25-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXJTACROCBTPJ-BRJLIKDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=CC(=C2/C=N/N3C=NC4=C(C3=O)C5=C(S4)CCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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